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Compound of Interest

Compound Name: meso-Tetraphenylporphyrin-Pb(II)

CAS No.: 14784-17-9

Cat. No.: B1143671 Get Quote

Executive Summary
Lead(II) 5,10,15,20-tetraphenylporphyrin (Pb(II)TPP) represents a distinct class of

metalloporphyrins known as "sitting-atop" complexes. Unlike transition metal porphyrins (e.g.,

ZnTPP, CuTPP) where the metal ion fits snugly within the porphyrin core, the large ionic radius

of Pb(II) (~1.20 Å) forces it out of the macrocyclic plane. This structural distortion, combined

with the stereochemically active

lone pair of the lead ion, fundamentally alters the molecule's electronic landscape.

This guide provides a mechanistic breakdown of the electronic anomalies, synthesis protocols,

and photophysical behaviors of Pb(II)TPP, serving as a blueprint for its application in triplet-

state sensitization and anion sensing.

Part 1: Structural Basis of Electronic Behavior
The electronic properties of Pb(II)TPP are downstream effects of its unique geometry. To

understand the spectra, one must first understand the symmetry breaking.

The "Sitting-Atop" Geometry
In regular metalloporphyrins (
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symmetry), the metal resides in the plane. In Pb(II)TPP, the Pb(II) ion sits approximately 1.2–
1.3 Å above the mean porphyrin plane.

Symmetry Reduction: The molecule adopts a

(domed) or

symmetry.

The 6s² Lone Pair: The Pb(II) lone pair is stereochemically active and points toward the

porphyrin cavity (or away, depending on specific axial coordination), preventing planarization.

Consequence: This distortion perturbs the

-system of the porphyrin ring, lifting the degeneracy of the frontier orbitals (

) more significantly than in planar complexes.

The "Hyper" Porphyrin Classification
Following Gouterman’s four-orbital model, Pb(II)TPP is classified as a Hyper Porphyrin (p-

type).

Mechanism: There is a significant mixing between the porphyrin's HOMO (

) and the metal's occupied orbitals (specifically the Pb

or lone pair character).

Observable: This results in a "split" or significantly broadened/red-shifted Soret band and the

appearance of extra charge-transfer (CT) bands in the absorption spectrum.

Part 2: Electronic Spectroscopy & Photophysics
Absorption Profile (UV-Vis)
Pb(II)TPP exhibits a characteristic "red shift" compared to free-base (

) and regular (

) porphyrins.
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Table 1: Comparative Electronic Absorption Data (in

)

Compound
Soret Band (

)

Q-Bands (

)

Electronic
Character

(Free Base) 419 nm 515, 550, 590, 645 nm
(

)

(Regular) 423 nm 548, 585 nm
(

)

(Hyper) 464 nm 600 - 660 nm (Broad) CT mixed with

Note: The Pb(II) Soret band is distinctively red-shifted to ~465 nm due to the destabilization of

the HOMO via metal-ligand orbital mixing.

The Heavy Atom Effect & Fluorescence Quenching
Pb(II)TPP is a textbook example of the Internal Heavy Atom Effect.

Spin-Orbit Coupling (SOC): The high atomic number of Lead (

) drastically increases the spin-orbit coupling constant (

).

Intersystem Crossing (ISC): This facilitates a rapid non-radiative transition from the Singlet

Excited State (

) to the Triplet State (

).

(Pb)

(Fluorescence).
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Result: Fluorescence is virtually non-existent (quenched). Instead, the molecule populates

the Triplet state efficiently, making it a candidate for phosphorescence (at low temp) or as a

singlet oxygen photosensitizer.

Part 3: Visualization of Dynamics
Photophysical Pathway (Jablonski Diagram)
The following diagram illustrates the dominant pathway in Pb(II)TPP: rapid quenching of the

singlet state into the triplet manifold.
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Caption: Energy decay showing the dominant Intersystem Crossing (ISC) driven by the heavy

Pb nucleus.

Part 4: Experimental Protocol
Synthesis of Pb(II)TPP
Objective: Metallation of meso-tetraphenylporphyrin (

) with Lead(II).

Reagents:

(Free base porphyrin)[1][2]

Lead(II) Acetate Trihydrate (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1143671?utm_src=pdf-body-img
https://pubs.sciepub.com/wjce/7/3/6/index.html
https://www.researchgate.net/figure/Spectroelectrochemical-UV-Vis-spectra-of-TPP-TCPP-THPP-and-TNPP-and-their-dicationic_fig6_360361431
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


)

Solvent: DMF (N,N-Dimethylformamide) or

/MeOH mix.

Protocol:

Dissolution: Dissolve 100 mg of

in 20 mL of boiling DMF.

Metallation: Add 5 equivalents of

dissolved in a minimum amount of DMF.

Reflux: Reflux the mixture for 30–60 minutes.

Checkpoint: Monitor UV-Vis.[3] The reaction is complete when the 4 bands of

collapse into the characteristic spectral signature of Pb(II)TPP (Soret ~465 nm).

Precipitation: Cool to room temperature. Add 20 mL of distilled water to precipitate the

complex.

Filtration: Filter the green/brown solid and wash with water and methanol to remove excess

lead salts.

Purification: Recrystallize from Chloroform/Methanol.

Synthesis Workflow Diagram
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Caption: Step-by-step metallation workflow ensuring complete conversion via spectral

validation.

Part 5: Applications & Sensing Mechanisms[4]
The "sitting-atop" nature of Pb(II) makes it chemically accessible, unlike the "buried" metal

centers in planar porphyrins.

Anion Sensing (

):

The Pb(II) ion, protruding from the plane, acts as a Lewis acid.

Upon binding axial ligands (like Chloride ions), the geometry changes, often shifting the

Soret band further or altering the fluorescence quenching profile.

Photosensitizers:

Due to the high triplet yield (

), Pb(II)TPP is an efficient generator of Singlet Oxygen (

) when exposed to light, relevant for photodynamic therapy research, although toxicity of
Pb limits clinical use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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